Petroleum Ether

Catalog No.
S1811640
CAS No.
8032-32-4
M.F
N/A
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Petroleum Ether

CAS Number

8032-32-4

Product Name

Petroleum Ether

Molecular Formula

N/A

Molecular Weight

0

Synonyms

Ligroin; Painters’ naphtha; Refined solvent naphtha; Skellysolve F; Skellysolve G; Varnish makers’ and painters’ naphtha; Benzoline; Canadol

Isolating Bioactive Compounds from Plants

Petroleum ether plays a crucial role in isolating potentially bioactive compounds from plant materials. Researchers utilize it in the initial stages of phytochemical analysis. The process often involves grinding plant parts, followed by soaking them in petroleum ether. This solvent selectively dissolves non-polar compounds like essential oils, waxes, and some alkaloids []. These extracts can then be subjected to further fractionation techniques to isolate and identify individual bioactive molecules with potential medicinal applications [].

For instance, a study investigating the antimicrobial properties of Eucalyptus grandis leaves employed petroleum ether to extract non-polar constituents. The extract displayed significant activity against multidrug-resistant bacteria, suggesting the presence of promising antimicrobial compounds within the plant [].

Studying Plant Secondary Metabolites

Petroleum ether is valuable for studying plant secondary metabolites, which are non-essential compounds with diverse biological functions. These metabolites often have applications in medicine, agriculture, and industry. By selectively extracting these compounds with petroleum ether, researchers can gain insights into their chemical composition and potential uses [].

Petroleum ether is a colorless, volatile liquid derived from the distillation of petroleum. It is primarily composed of aliphatic hydrocarbons, specifically saturated hydrocarbons ranging from carbon chains of five to thirteen atoms. The compound has a gasoline-like odor and is characterized by a low boiling point, typically between 30°C and 60°C (86°F to 140°F) and a flash point that can be as low as -40°F (-40°C) . Due to its flammability, petroleum ether is categorized as a highly flammable substance, capable of forming explosive mixtures with air .

Petroleum ether is a hazardous substance and should be handled with appropriate precautions:

  • Highly Flammable: It has a low flash point and can readily ignite near heat or open flames [].
  • Inhalation Hazard: Inhalation of vapors can cause respiratory irritation and central nervous system depression [].
  • Skin Irritation: Can cause skin irritation and defatting [].

Petroleum ether is chemically stable under normal conditions but can react with strong oxidizing agents, leading to combustion and the production of carbon dioxide and water when ignited . The saturated hydrocarbons present in petroleum ether are generally unreactive towards acids, bases, and most oxidizing agents unless subjected to extreme conditions such as high temperatures or the presence of catalysts .

Petroleum ether has been shown to have mutagenic properties in animal studies, indicating potential risks for genetic damage . It is not classified as a carcinogen but does exhibit acute toxicity through inhalation or skin contact. Symptoms of exposure may include dizziness, drowsiness, and central nervous system depression . Chronic exposure can lead to skin irritation and defatting .

The synthesis of petroleum ether involves the fractional distillation of crude oil. This process separates various components based on their boiling points. The lighter fractions, which include petroleum ether, are collected at lower temperatures during distillation. The resulting product consists mainly of aliphatic hydrocarbons .

Petroleum ether is widely used in various industries due to its solvent properties. Key applications include:

  • Laboratory Solvent: Used for extraction processes in organic chemistry.
  • Cleaning Agent: Effective in removing grease and oils.
  • Extraction Medium: Employed in the extraction of essential oils and other organic compounds from plant materials.
  • Fuel: Sometimes utilized as a fuel in specific applications due to its high volatility .

Research indicates that petroleum ether can interact with various biological systems primarily through inhalation or dermal exposure. Its volatile nature allows it to easily enter the bloodstream via the lungs, potentially leading to systemic effects. Studies have shown that prolonged exposure can result in significant health risks, including respiratory issues and central nervous system effects .

Petroleum ether shares similarities with several other hydrocarbon solvents. Below is a comparison highlighting its unique characteristics:

Compound NameBoiling Point Range (°C)Flash Point (°C)Main UseUnique Features
Petroleum Ether30 - 60-40SolventVery low boiling point; highly flammable
Hexane68 - 70-23SolventHigher boiling point; less volatile
Ligroin60 - 100-20SolventBroader boiling range; contains more aromatics
Pentane36 - 37-49SolventLower molecular weight; less dense

Petroleum ether is distinct due to its extremely low boiling point and high volatility compared to similar compounds like hexane or ligroin. This makes it particularly useful in applications requiring rapid evaporation .

Aliphatic Hydrocarbon Distribution

Petroleum ether consists primarily of saturated aliphatic hydrocarbons, with the distribution varying according to the specific boiling range and source petroleum [1] [2]. The aliphatic hydrocarbon content typically comprises 85-95% of the total composition, with straight-chain and branched-chain alkanes forming the predominant components [11] [14]. Pentane and hexane derivatives represent the major constituents, accounting for 50-85% of the total hydrocarbon content depending on the specific petroleum ether fraction [14] [20].

The aliphatic distribution demonstrates a systematic relationship between carbon chain length and abundance, with shorter-chain hydrocarbons (C5-C7) dominating the composition [11] [12]. Normal paraffins constitute approximately 40-60% of the aliphatic content, while branched isomers account for the remaining 40-60% [13] [39]. The molecular structure of these aliphatic compounds exhibits predominantly linear and mildly branched configurations, contributing to the characteristic physical properties of petroleum ether [25].

Hydrocarbon ComponentTypical Weight Percentage (%)Carbon Chain LengthMolecular Weight (g/mol)
Pentane (C5H12)20-40C572.15
Hexane (C6H14) - total isomers30-60C686.18
Heptane (C7H16) - total isomers10-25C7100.20
Octane (C8H18) - minor components2-8C8114.23
Cyclopentane2-8C5 (cyclic)70.13
Cyclohexane3-7C6 (cyclic)84.16
Methylcyclohexane1-5C7 (cyclic)98.19

Predominant Molecular Components

The predominant molecular components of petroleum ether include pentane, hexane, and heptane along with their respective isomeric forms [12] [14]. Pentane typically represents 20-40% of the total composition, existing primarily as normal pentane with minor contributions from isopentane [14]. Hexane isomers constitute the largest fraction, comprising 30-60% of petroleum ether, with normal hexane, 2-methylpentane, and 3-methylpentane being the most abundant forms [3] [14].

Gas chromatography-mass spectrometry analysis has identified the molecular composition with high precision, revealing that hexane derivatives dominate the molecular profile [29] [32]. The predominance of C5 and C6 hydrocarbons reflects the distillation characteristics of petroleum ether, where these components possess boiling points within the desired range for most commercial applications [11]. Normal hexane alone can represent 20-35% of the total composition in standard petroleum ether fractions [14].

Heptane isomers contribute 10-25% to the overall composition, primarily consisting of normal heptane, 2-methylhexane, and various dimethylpentane isomers [12] [14]. The molecular weight distribution centers around 72-100 grams per mole, corresponding to the C5-C7 hydrocarbon range [3] [22]. Higher molecular weight components (C8-C12) are present in minimal quantities, typically less than 5% of the total composition [14] [25].

Carbon Chain Length Distribution (C5-C12)

The carbon chain length distribution in petroleum ether exhibits a characteristic pattern with maximum concentrations occurring in the C5-C7 range [11] [25]. This distribution reflects the boiling point specifications of petroleum ether, where hydrocarbons with five to seven carbon atoms possess the appropriate volatility characteristics [23] [25]. The distribution follows an exponential decrease with increasing carbon number, consistent with the thermodynamic properties of hydrocarbon mixtures [6].

Carbon number analysis reveals that C5 hydrocarbons typically comprise 25-45% of petroleum ether, while C6 components represent 35-65% of the mixture [25]. The C7 fraction accounts for 15-30% of the composition, with higher carbon numbers showing progressively lower concentrations [25]. C8 hydrocarbons are present at 3-10%, while C9 and higher components contribute less than 5% collectively [25].

Carbon NumberRepresentative CompoundBoiling Point (°C)Typical Percentage in Petroleum Ether (%)Physical State at 20°C
C5n-Pentane36.125-45Liquid
C6n-Hexane68.735-65Liquid
C7n-Heptane98.415-30Liquid
C8n-Octane125.73-10Liquid
C9n-Nonane150.81-5Liquid
C10n-Decane174.00.5-3Liquid
C11n-Undecane195.80.1-1Liquid
C12n-Dodecane216.3<0.5Liquid

The presence of C8-C12 hydrocarbons, while minimal, contributes to the higher boiling fractions of petroleum ether [25] [27]. These longer-chain components are more prevalent in heavy petroleum ether grades with boiling ranges extending to 100-120 degrees Celsius [33] [34]. The carbon chain distribution directly influences the physical properties, including density, viscosity, and evaporation rate of petroleum ether [25].

Isomeric Variations and Structural Properties

Petroleum ether contains extensive isomeric variations, particularly among the C5, C6, and C7 hydrocarbon components [13] [39]. These isomeric forms exhibit distinct structural properties that influence the overall characteristics of the petroleum ether mixture [13]. Structural isomerism in petroleum ether primarily manifests as chain isomerism, where hydrocarbons with identical molecular formulas possess different carbon skeleton arrangements [39].

Pentane isomers include normal pentane and isopentane (2-methylbutane), with normal pentane typically representing 15-25% of the total composition [39]. Hexane demonstrates greater isomeric complexity, featuring normal hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane [3] [39]. Each isomer exhibits unique boiling points and density characteristics, contributing to the overall physical property profile of petroleum ether [39].

Research indicates that branched isomers generally possess lower boiling points compared to their straight-chain counterparts due to reduced intermolecular forces [39]. This phenomenon explains the preferential concentration of certain branched isomers in lower boiling petroleum ether fractions [13]. The structural complexity increases with carbon number, with heptane isomers showing the greatest diversity in petroleum ether [39].

Base HydrocarbonIsomer TypeBoiling Point (°C)Density (g/mL at 20°C)Relative Abundance (%)
Pentane (C5H12)n-Pentane36.10.62615-25
Hexane (C6H14)n-Hexane68.70.65920-35
Hexane (C6H14)2-Methylpentane60.30.6548-15
Hexane (C6H14)3-Methylpentane63.30.6645-12
Heptane (C7H16)n-Heptane98.40.6848-18
Heptane (C7H16)2-Methylhexane90.00.6793-8
Heptane (C7H16)2,2-Dimethylpentane79.20.6732-6

Analytical studies using topological indices and linear discriminant analysis have demonstrated that highly branched alkane structures are less likely to be present in significant concentrations within petroleum ether [13]. This selectivity results from the distillation and refining processes that favor the concentration of less complex molecular structures [13].

Cycloaliphatic and Aromatic Content Analysis

Petroleum ether contains measurable quantities of cycloaliphatic hydrocarbons, commonly referred to as naphthenes, alongside minimal aromatic content [1] [20]. The cycloaliphatic fraction typically comprises 5-15% of the total composition, with cyclohexane, cyclopentane, and methylcyclohexane being the predominant components [14] [20]. These cyclic structures contribute to the solvent properties and influence the overall chemical behavior of petroleum ether [1].

Cyclohexane represents the most abundant cycloaliphatic component, typically accounting for 3-7% of petroleum ether composition [14]. Cyclopentane contributes 2-8%, while methylcyclohexane and other substituted cyclohexanes add 1-5% to the mixture [14]. The presence of these naphthenic compounds results from the geological formation processes of petroleum and subsequent refining operations [25].

Aromatic hydrocarbon content in petroleum ether is deliberately minimized through hydrodesulfurization and selective refining processes [1] [17]. Total aromatic content typically ranges from 0.05-2.0% by weight, with benzene content specifically limited to less than 0.05% [17] [20]. Toluene content is similarly restricted to less than 0.1% in most commercial petroleum ether grades [17] [21]. This low aromatic content is essential for maintaining the nonpolar solvent characteristics of petroleum ether [1].

Component TypeTypical Content (% w/w)Boiling Point (°C)Classification
Total Aromatics0.05-2.0VariableAromatic total
Benzene<0.0580.1Monoaromatic
Toluene<0.1110.6Monoaromatic
Cyclopentane2-849.3Naphthenic
Cyclohexane3-780.7Naphthenic
Methylcyclohexane1-5100.9Naphthenic
Ethylcyclopentane0.5-3103.5Naphthenic
Dimethylcyclopentane isomers0.5-287-95Naphthenic

Petroleum ether exhibits characteristic boiling point ranges that directly correlate with its fractional composition, fundamentally determining its classification and application suitability [1] [3]. The boiling point ranges vary significantly depending on the specific hydrocarbon composition, with commercial grades typically spanning from 30 degrees Celsius to 150 degrees Celsius [3] [4].

The most commonly encountered petroleum ether fractions include the 30-60 degrees Celsius range, which consists predominantly of pentane and hexane isomers [1] [3]. This fraction represents the lightest and most volatile petroleum ether grade, extensively utilized in laboratory applications requiring rapid evaporation characteristics [5] [6]. The 35-60 degrees Celsius range contains predominantly carbon-5 to carbon-6 hydrocarbons and serves as the standard for general extraction procedures [5] [6].

Higher boiling point fractions demonstrate increased molecular complexity and reduced volatility characteristics. The 60-90 degrees Celsius range encompasses hexane to heptane hydrocarbons, while the 90-110 degrees Celsius fraction contains primarily heptane-octane components [4] [7]. The heaviest commercial grade, with boiling points ranging from 100-140 degrees Celsius, incorporates octane and higher alkane components, making it suitable for heavy-duty extraction applications requiring reduced evaporation rates [8] [9].

Fractional distillation studies reveal that petroleum ether compositions can vary considerably based on source petroleum and refining processes [4]. The 10 volume percent, 50 volume percent, and 90 volume percent boiling points serve as critical indicators of petroleum ether volatility and composition characteristics [4]. Research demonstrates that lower 10 volume percent boiling points indicate higher concentrations of volatile components, while elevated 50 volume percent and 90 volume percent temperatures suggest increased proportions of higher-boiling hydrocarbon molecules [4].

Boiling Range (°C)Typical CompositionPrimary ApplicationSource References
30-60Pentane and hexane isomersLaboratory solvent [1] [3]
35-60Predominantly C5-C6 hydrocarbonsGeneral extraction [5] [6]
40-60Primarily hexane isomersSynthesis grade [10]
60-80C6-C7 hydrocarbonsHigh-boiling extraction [11]
90-110Heptane-octane rangeHigh-temperature processes [4]
100-140Octane to higher alkanesHeavy-duty extraction [8] [9]

Density and Specific Gravity Parameters

The density characteristics of petroleum ether demonstrate temperature-dependent behavior that fundamentally influences its physical properties and application performance [2] [3]. At standard reference conditions of 15 degrees Celsius, petroleum ether exhibits densities ranging from 0.63 to 0.66 grams per milliliter, establishing it as a lightweight hydrocarbon solvent [2] [3] [12].

Viscosity Characteristics

Petroleum ether demonstrates low viscosity characteristics consistent with its light hydrocarbon composition and molecular structure [3] [10] [9]. Dynamic viscosity measurements at standard conditions reveal petroleum ether viscosities ranging from 0.24 to 0.76 millipascal-seconds, depending on temperature conditions and specific hydrocarbon composition [3] [20] [10] [9].

At 20 degrees Celsius, petroleum ether exhibits a dynamic viscosity of approximately 0.46 millipascal-seconds, establishing it as a low-viscosity solvent suitable for applications requiring fluid flow characteristics [3]. Temperature effects on viscosity demonstrate the expected inverse relationship, with viscosity decreasing as temperature increases [21] [22].

Kinematic viscosity measurements provide additional characterization of petroleum ether flow properties [10] [9]. The 40-60 degrees Celsius boiling range petroleum ether demonstrates kinematic viscosity of 0.45 square millimeters per second at 25 degrees Celsius when measured according to ASTM D445 standard procedures [10]. Higher boiling range petroleum ether fractions exhibit increased viscosity characteristics, with the 100-140 degrees Celsius range demonstrating kinematic viscosity of 0.76 square millimeters per second at 25 degrees Celsius [9].
Comparative viscosity analysis with related ether compounds reveals petroleum ether viscosity characteristics relative to other solvents [20]. Diethyl ether, a reference compound for ether viscosity properties, exhibits dynamic viscosity of 0.24 millipascal-seconds at 20 degrees Celsius, demonstrating lower viscosity than petroleum ether due to its different molecular structure and composition [20].

Viscosity measurement methodologies include capillary viscometry techniques and vibrating-wire viscometer approaches for precision measurements [23] [24]. These methods enable accurate determination of petroleum ether viscosity characteristics across various temperature and pressure conditions, supporting detailed physical property characterization [24] [25].

Temperature (°C)Viscosity (mPa·s)Kinematic Viscosity (mm²/s)Boiling Range (°C)Measurement MethodSource References
200.46-GeneralStandard [3]
250.450.4540-60ASTM D445 [10]
250.760.76100-140Standard [9]

Vapor Pressure Dynamics

Petroleum ether exhibits high vapor pressure characteristics that fundamentally define its volatile nature and evaporation behavior [3] [19] [10] [26] [27] [28]. Vapor pressure measurements demonstrate strong temperature dependence, with significant increases observed as temperature rises from ambient conditions [29] [30] [31].

At 20 degrees Celsius, petroleum ether vapor pressure ranges from 31 to 53.33 kilopascals, depending on the specific boiling range and composition [3] [10] [28] [12]. The 40-60 degrees Celsius boiling range petroleum ether demonstrates vapor pressure of 38 kilopascals at 20 degrees Celsius, while ACS grade petroleum ether exhibits vapor pressure of 53.33 kilopascals under identical conditions [10] [28].

Temperature effects on vapor pressure follow exponential relationships consistent with the Clausius-Clapeyron equation [29] [30]. At elevated temperatures of 55 degrees Celsius, petroleum ether vapor pressure increases dramatically to 177.8 kilopascals, demonstrating the highly volatile nature of this solvent [19] [26]. These high vapor pressure values indicate significant evaporation potential and require appropriate handling procedures to minimize vapor losses [31].

Vapor pressure measurements in alternative units provide comprehensive characterization for various applications [19] [26] [27]. At 20 degrees Celsius, petroleum ether vapor pressure corresponds to approximately 4.5 to 7.7 pounds per square inch, while vapor pressure in millimeters of mercury ranges from 232.5 to 400 torr [3] [10] [27] [28] [12].

The Reid vapor pressure method provides standardized measurements for petroleum product characterization [32]. Petroleum ether demonstrates Reid vapor pressure of 14.0 pounds per square inch absolute at 100 degrees Fahrenheit, confirming its classification as a highly volatile petroleum product [32].

Temperature (°C)Vapor Pressure (kPa)Vapor Pressure (psi)Vapor Pressure (mmHg)Boiling Range (°C)Source References
2031.04.5232.5General [3] [12]
2038.05.5285.040-60 [10]
2053.337.7400.0ACS Grade [28]
25100.914.6757.0General [27]
55177.825.81334.0General [19] [26]

Flash Point and Ignition Temperature

Petroleum ether demonstrates extremely low flash point temperatures, establishing it as a highly flammable solvent requiring stringent safety considerations [33] [34] [35] [36]. Flash point measurements consistently indicate temperatures below zero degrees Celsius, with most determinations falling between minus 18 and minus 49 degrees Celsius [36] [37] [32] [6] [12].

Closed cup test methods provide standardized flash point determinations for petroleum ether characterization [36] [6]. These measurements reveal flash points below minus 18 degrees Celsius for general petroleum ether grades, while specific boiling range fractions may demonstrate slightly different flash point characteristics [36] [6]. The 35-60 degrees Celsius boiling range petroleum ether exhibits flash point of minus 40 degrees Celsius, confirming its classification as an extremely flammable liquid [32].

Auto-ignition temperature measurements establish the minimum temperature required for spontaneous ignition without external ignition sources [33] [34]. Petroleum ether demonstrates auto-ignition temperatures of 288 degrees Celsius and 475 degrees Fahrenheit under standard test conditions [37] [38]. Alternative measurements report auto-ignition temperatures of 475 degrees Fahrenheit, indicating some variation in test methodologies and petroleum ether compositions [19].

The relationship between flash point and boiling point characteristics demonstrates expected correlations, with lower boiling point fractions generally exhibiting lower flash points [33]. This relationship reflects the higher volatility of lower molecular weight hydrocarbon components and their increased tendency to form flammable vapor concentrations at ambient temperatures [33].

Fire point temperatures, representing the minimum temperature for sustained combustion after ignition, typically exceed flash point values by several degrees [33] [35]. However, specific fire point data for petroleum ether requires additional research to establish precise values for different boiling range fractions.

PropertyTemperature (°C)Temperature (°F)Test MethodSource References
Flash Point<-18<0Closed Cup [36] [6]
Flash Point-40-40General [32]
Flash Point-49-58Closed Cup [12]
Auto-ignition Temperature288550Standard [37] [38]
Auto-ignition Temperature246475Standard [19]

Refractive Index Measurements

Petroleum ether refractive index characteristics provide fundamental optical property measurements essential for identification and quality control applications [3] [19] [39] [40] [27] [41] [42] [6]. Refractive index measurements at standard conditions of 20 degrees Celsius and 589 nanometer wavelength demonstrate values ranging from 1.356 to 1.499, depending on petroleum ether grade and composition [3] [19] [40] [27] [41] [42] [6].

High-purity petroleum ether grades exhibit refractive index values between 1.356 and 1.358 at 20 degrees Celsius, indicating consistent optical properties for analytical applications [40]. Synthesis grade petroleum ether with 40-60 degrees Celsius boiling range demonstrates refractive index of 1.363, establishing standard reference values for this commonly used solvent grade [19] [42].

American Chemical Society grade petroleum ether exhibits refractive index of 1.365 at 20 degrees Celsius, providing certified reference values for laboratory applications requiring standardized optical properties [6]. The measurement precision for refractive index determinations typically achieves tolerances of plus or minus 0.005 refractive index units, ensuring accurate characterization for analytical purposes [6].

Refractive index variations among different petroleum ether grades reflect compositional differences in hydrocarbon content and molecular structure [39]. Technical grade petroleum ether may demonstrate refractive index values of 1.428, while commercial grades exhibit values approaching 1.499, indicating broader composition ranges and potentially higher aromatic content [27] [41].

Interferometric measurement techniques enable high-precision refractive index determinations for petroleum ether characterization [39]. These methods achieve accuracy of up to six decimal places, supporting detailed optical property analysis for research applications [39]. The capillary tube interferometer method provides particularly effective refractive index measurements for low-transparency petroleum products [39].

Temperature (°C)Wavelength (nm)Refractive Index (nD)Boiling Range (°C)Grade/PuritySource References
205891.370GeneralStandard [3]
205891.36340-60Synthesis [19] [42]
205891.365ACS GradeACS [6]
205891.356-1.35835-60High Purity [40]
205891.428GeneralTechnical [41]
205891.499GeneralCommercial [27]

Solubility Behavior in Various Media

Petroleum ether demonstrates characteristic solubility behavior reflecting its non-polar aliphatic hydrocarbon composition and low polarity index [43] [28] [44] [45] [46] [47]. Water solubility remains extremely limited, with measurements indicating only 0.004 grams per liter solubility at 20 degrees Celsius, establishing petroleum ether as essentially water-insoluble [28] [45].

Organic solvent miscibility demonstrates extensive compatibility with non-polar and moderately polar solvents [43] [44]. Petroleum ether exhibits complete miscibility with ethanol, diethyl ether, acetone, benzene, and chloroform, supporting its applications in extraction and purification procedures requiring solvent mixture compatibility [43]. These miscibility characteristics reflect favorable intermolecular interactions between petroleum ether and other organic compounds of similar polarity [46] [47].

Methanol solubility presents partial solubility characteristics, indicating limited but measurable dissolution in this polar protic solvent [43]. This partial solubility behavior enables selective extraction applications where petroleum ether can be separated from methanol-soluble components through controlled solvent partitioning procedures [43].

Polarity index considerations establish petroleum ether as a non-polar solvent with polarity index values of 0.1, making it suitable for dissolving non-polar organic compounds while remaining essentially immiscible with high-polarity solvents [6]. This low polarity index supports applications in chromatographic separations and extraction procedures requiring non-polar solvent characteristics [6].

Solubility parameter calculations provide additional characterization of petroleum ether dissolution behavior [3]. The Hildebrand solubility parameter for petroleum ether approximates 7.3 calories per cubic centimeter to the half power, indicating compatibility with solvents and solutes of similar solubility parameter values [3].

Solvent/MediumSolubilitySolubility ValuePolarity IndexSource References
WaterInsoluble0.004 g/L at 20°CHigh [28] [45]
EthanolMiscibleCompleteMedium-High [43] [44]
Diethyl etherMiscibleCompleteLow [43]
AcetoneMiscibleCompleteMedium [43]
BenzeneMiscibleCompleteLow [43]
ChloroformMiscibleCompleteMedium [43]
MethanolPartially solubleLimitedHigh [43]

Evaporation Rate and Volatility Profile

Petroleum ether exhibits exceptionally high evaporation rates and volatility characteristics that fundamentally define its performance in laboratory and industrial applications [2] [3] [19] [26] [18] [48] [49] [32]. Evaporation rate measurements relative to diethyl ether establish petroleum ether with evaporation rate values of 10, indicating rapid solvent loss under ambient conditions [18].

Vapor density measurements demonstrate petroleum ether vapor density of 2.5 relative to air, indicating that petroleum ether vapors are significantly heavier than air and tend to accumulate in low-lying areas [2] [19] [26]. This vapor density characteristic requires appropriate ventilation considerations to prevent vapor accumulation in confined spaces [2] [19].

Volatility classification establishes petroleum ether as a highly volatile solvent based on its extensive boiling point range of 30-150 degrees Celsius and associated vapor pressure characteristics [3] [48] [49]. The combination of low boiling points and high vapor pressures results in rapid evaporation under normal atmospheric conditions, requiring careful handling procedures to minimize solvent losses [48] [49].

Reid vapor pressure measurements provide standardized volatility characterization using ASTM test methods [32]. Petroleum ether demonstrates Reid vapor pressure of 14.0 pounds per square inch absolute at 100 degrees Fahrenheit, confirming its classification among highly volatile petroleum products [32]. These measurements support regulatory compliance and handling procedure development for petroleum ether applications [32].

Evaporation behavior demonstrates temperature-dependent characteristics, with evaporation rates increasing exponentially as temperature rises above ambient conditions [50]. The high volatility of petroleum ether enables rapid removal through evaporation during extraction and purification procedures, but also requires attention to vapor containment and recovery systems to minimize environmental emissions [50].

Industrial applications leverage petroleum ether volatility characteristics for precision cleaning and degreasing operations where rapid evaporation and minimal residue formation are required [48] [49]. The combination of high solvency power and rapid evaporation makes petroleum ether particularly effective for applications requiring complete solvent removal without thermal treatment [48] [49].

ParameterValueReference StandardTemperature (°C)Source References
Evaporation RateHigh (10)Relative to ether20 [18]
Vapor Density2.5vs air20 [2] [19]
Vapor Density2.5vs air55 [26]
Volatility ClassificationHighly VolatileGeneralAmbient [48] [49]
Boiling Point Range30-150°CIndustrial gradeVariable [3]
Reid Vapor Pressure14.0 psia at 100°FASTM method37.8 [32]

Dates

Last modified: 08-15-2023

Explore Compound Types